molecular formula C24H22N2O5 B2514841 methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate CAS No. 423130-94-3

methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate

Cat. No.: B2514841
CAS No.: 423130-94-3
M. Wt: 418.449
InChI Key: SLFWKXJAVLHQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate involves multiple steps, including the formation of the core tricyclic structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the furan and benzoate precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with furan and benzoate groups, such as:

Uniqueness

Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

Methyl 4-[10-methoxy-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-7-yl]benzoate is a complex organic compound characterized by its intricate structure that incorporates multiple rings and functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Furan ring : Contributes to the compound's reactivity and biological interactions.
  • Diazatricyclo framework : Provides unique spatial orientation and electronic properties.
  • Benzoate moiety : Often associated with prodrug behavior in biological systems.

Table 1: Structural Characteristics

ComponentDescription
Furan RingFive-membered aromatic ring
Diazatricyclo SystemContains nitrogen atoms enhancing reactivity
Benzoate GroupCommonly used in pharmaceuticals

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors through both covalent and non-covalent interactions.

Potential Biological Effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Research indicates possible cytotoxic effects on cancer cell lines, suggesting utility in cancer therapeutics.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activities of similar compounds within the same chemical class:

  • Anticancer Activity :
    • A study demonstrated that derivatives with similar structural features showed significant cytotoxicity against human breast cancer cell lines (MCF-7) .
    • Another investigation highlighted the potential of furan derivatives to inhibit tumor growth in preclinical models .
  • Antimicrobial Properties :
    • Compounds structurally related to methyl 4-[10-methoxy...] have shown effectiveness against various bacterial strains, indicating a promising avenue for developing new antibiotics .
  • Mechanistic Insights :
    • Research indicates that such compounds may exert their effects through modulation of the apoptotic pathways in cancer cells and inhibition of bacterial cell wall synthesis .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxicity observed in MCF-7 cell lines
Anti-inflammatoryModulation of inflammatory mediators

Properties

IUPAC Name

methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-14-7-12-20(30-14)18-13-19-17-5-4-6-21(28-2)22(17)31-23(26(19)25-18)15-8-10-16(11-9-15)24(27)29-3/h4-12,19,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFWKXJAVLHQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.